molecular formula C12H15BrClN5 B11788699 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine

6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine

Cat. No.: B11788699
M. Wt: 344.64 g/mol
InChI Key: HUIUBJBNARVIAV-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine typically involves the following steps:

    Formation of the Imidazo[1,2-A]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and a suitable aldehyde or ketone.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether or other chloromethylating agents.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the chloromethylated intermediate and 4-methylpiperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the imidazo[1,2-A]pyrazine core or the substituents.

    Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-A]pyrazine derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders, cancer, and infectious diseases.

    Biological Studies: The compound can be used to study the structure-activity relationships (SAR) of imidazo[1,2-A]pyrazine derivatives and their interactions with biological targets.

    Chemical Biology: It can be employed as a probe to investigate biological pathways and molecular mechanisms.

    Industrial Applications: The compound’s derivatives may find use in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine depends on its specific application and target. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the piperazine moiety can enhance its binding affinity and selectivity towards certain biological targets. The exact pathways involved would require detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.

    Imidazo[1,2-A]pyrimidines: Another class of related compounds with a pyrimidine ring instead of a pyrazine ring.

    Imidazo[1,2-A]pyrazoles: These compounds have a pyrazole ring fused to the imidazo core.

Uniqueness

6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine is unique due to the specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both bromine and chloromethyl groups allows for versatile chemical modifications, while the piperazine moiety can enhance its pharmacological profile.

Properties

Molecular Formula

C12H15BrClN5

Molecular Weight

344.64 g/mol

IUPAC Name

6-bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H15BrClN5/c1-17-2-4-18(5-3-17)12-11-15-9(6-14)7-19(11)8-10(13)16-12/h7-8H,2-6H2,1H3

InChI Key

HUIUBJBNARVIAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CN3C2=NC(=C3)CCl)Br

Origin of Product

United States

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